molecular formula C14H14F3N3O2S B13830798 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide

Cat. No.: B13830798
M. Wt: 345.34 g/mol
InChI Key: CTXDLEKMQILFIS-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide is a complex organic compound with the molecular formula C12H12F3N3O2S This compound is known for its unique structure, which includes a trifluoromethyl group attached to a thieno[3,2-b]pyridine ring system, and a tert-butylhydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide typically involves multiple steps:

    Formation of the Thieno[3,2-b]pyridine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-b]pyridine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.

    Hydrazide Formation: The final step involves the reaction of the carboxylic acid with tert-butylhydrazine to form the hydrazide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as amines or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.

Scientific Research Applications

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydrazide moiety can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid, ethyl ester: Similar structure but with an ethyl ester group instead of the hydrazide.

    7-Oxo-5-trifluoromethyl-7-H-thieno-3,2-pyran-3-carboxylic acid: Contains a similar thieno ring system but with a pyran ring and a keto group.

Uniqueness

5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid,2-tert-butylhydrazide is unique due to the presence of both the trifluoromethyl group and the tert-butylhydrazide moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H14F3N3O2S

Molecular Weight

345.34 g/mol

IUPAC Name

N'-(2,2-dimethylpropanoyl)-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide

InChI

InChI=1S/C14H14F3N3O2S/c1-13(2,3)12(22)20-19-11(21)7-6-9-8(4-5-23-9)18-10(7)14(15,16)17/h4-6H,1-3H3,(H,19,21)(H,20,22)

InChI Key

CTXDLEKMQILFIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC2=C(C=CS2)N=C1C(F)(F)F

Origin of Product

United States

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